Incensole

TRPV3 ion channel pharmacology neuroprotection

Researchers studying TRPV3-mediated calcium signaling or NF-κB-driven inflammation often face variability with crude Boswellia extracts. Incensole (CAS 22419-74-5) eliminates this uncertainty as a defined, high-purity cembranoid diterpene. - Delivers superior TRPV3 agonist potency vs. incensole acetate, enabling maximal channel activation in HEK293-TRPV3 or primary keratinocyte assays. - Provides reproducible IκBα stabilization and NF-κB inhibition at 60-140 μM in HeLa, 293T, and RAW 264.7 models. - Supplied at ≥98% purity with validated DMSO solubility (up to 250 mg/mL), ensuring reliable dose-response and analytical standardization.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 22419-74-5
Cat. No. B600487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIncensole
CAS22419-74-5
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C
InChIInChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t18-,19+,20+/m0/s1
InChIKeySSBZLMMXFQMHDP-REDNKFHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Incensole: Identity & Pharmacological Profile


Incensole is a 14-membered cembranoid diterpene (C20H34O2, MW 306.48) originally isolated from frankincense (Boswellia carterii) essential oil and resin [1]. It is characterized by its bicyclic oxabicyclo[10.2.1]pentadeca scaffold and functions as an activator of transient receptor potential vanilloid 3 (TRPV3) ion channels while also inhibiting NF-κB pathway activation [2]. Incensole is supplied as an analytical standard (purity ≥92–99.7% by HPLC), typically as an oil or crystalline solid, with solubility in DMSO (up to 250 mg/mL), DMF (50 mg/mL), and ethanol (50 mg/mL) .

Incensole Differentiation from Cembrane Analogs


Substituting Incensole with crude Boswellia extracts or structurally related cembranoid diterpenes introduces uncontrolled variability in both target engagement and functional outcomes. Boswellia extracts contain complex mixtures of boswellic acids, cembranoids, and other constituents whose relative abundances vary by species, harvest location, and extraction method, precluding dose-response reproducibility in mechanistic studies [1]. Critically, even structurally proximal derivatives such as Incensole acetate exhibit quantifiably distinct pharmacological profiles: Incensole acetate demonstrates weaker TRPV3 agonist potency than Incensole . Cembrene and serratol, biosynthetic precursors in the Incensole pathway, lack functional characterization for TRPV3 activation or NF-κB inhibition [1]. These compound-specific differences in potency and target engagement render generic substitution scientifically invalid for experiments requiring defined, reproducible pharmacology.

Incensole Target Selectivity Comparison


Selective STAT3 Inhibition vs. Acetate

Incensole is documented as a more powerful TRPV3 agonist than its acetylated derivative incensole acetate . This direct structure-activity comparison demonstrates that acetylation of the C-2 hydroxyl group attenuates TRPV3 activation capacity, positioning Incensole as the preferred compound for studies requiring maximal TRPV3 engagement. TRPV3 is a thermosensitive ion channel implicated in cutaneous thermosensation, hair growth, and neurological function .

TRPV3 ion channel pharmacology neuroprotection

Differential TRPV3 Activation: Incensole vs. Serratol

Incensole inhibits degradation of inhibitor of NF-κB (IκBα) in a concentration-dependent manner in TNF-α-stimulated HeLa cells at concentrations ranging from 60 to 140 μM . This stabilization of IκBα prevents NF-κB nuclear translocation and subsequent pro-inflammatory gene transcription. While both Incensole and Incensole acetate inhibit NF-κB activation, the concentration-response relationship for Incensole provides a defined operational range for in vitro mechanistic studies [1].

NF-κB anti-inflammatory IκBα

NF-κB-Independent Anti-inflammatory Mechanism

Incensole functions as a potent inhibitor of STAT3, demonstrating inhibitory activity on IL-6-induced STAT3 activation . This property distinguishes Incensole from the broader class of Boswellia-derived compounds, which are predominantly characterized by NF-κB-centric mechanisms. STAT3 is a critical transcription factor mediating IL-6 family cytokine signaling and is constitutively activated in multiple cancers and chronic inflammatory conditions. The dual NF-κB/STAT3 inhibitory profile of Incensole represents a mechanistically distinct signature compared to boswellic acids, which primarily target 5-lipoxygenase and NF-κB pathways without substantive STAT3 modulation [1].

STAT3 IL-6 signaling cancer inflammation

COX-1 and COX-2 Dual Inhibitory Activity with Cytotoxic Selectivity

Incensole exhibits COX-1 and COX-2 inhibitory activity and demonstrates cytotoxic activity against selected cancer cell lines . This cyclooxygenase inhibitory profile is shared with Incensole acetate, which similarly shows COX-1 and COX-2 inhibition . However, the absence of the acetyl moiety in Incensole provides differential physicochemical properties including lower molecular weight (306.5 vs 348.5 g/mol), distinct solubility characteristics, and elimination of potential acetyl esterase-mediated metabolic conversion in vivo [1].

COX inhibition cytotoxicity cancer

Physicochemical Profile: High Purity Options and Defined Solubility for In Vitro Assay Development

Commercially available Incensole is supplied with purity specifications ranging from >92% to 99.7% by HPLC, with defined solubility parameters: DMSO (250 mg/mL with ultrasonication or 50 mg/mL standard), DMF (50 mg/mL), and ethanol (50 mg/mL) . This contrasts with crude Boswellia extracts, which contain variable and undefined Incensole content (typically <1% w/w of resin) alongside numerous co-eluting cembranoids and boswellic acids that confound analytical and pharmacological interpretation [1].

analytical standard solubility assay development

Incensole Application Scenarios


STAT3-Mediated Neuroinflammation without TRPV3 Confounding

Investigators studying TRPV3-mediated calcium signaling, thermosensation, or neuroprotection should select Incensole over Incensole acetate due to its documented superior TRPV3 agonist potency . This compound is appropriate for experiments in TRPV3-expressing cell lines (e.g., HEK293-TRPV3), primary keratinocytes, or neuronal cultures where maximal channel activation is required to elicit measurable downstream responses. The compound's defined DMSO solubility (up to 250 mg/mL with ultrasonication) facilitates preparation of concentrated stock solutions for dose-response studies .

STAT3 Pharmacophore Mapping Probe

For studies investigating IκBα stabilization and NF-κB pathway inhibition in TNF-α-stimulated cells (HeLa, 293T, RAW 264.7 macrophages), Incensole provides a defined concentration-response relationship in the 60–140 μM range . This enables reproducible dose-response experimental designs. The absence of the acetyl group eliminates acetyl esterase-mediated deacetylation as a confounding variable in long-term cell culture experiments or co-culture systems containing esterase-expressing cells .

Botanical Reference Standard for B. papyrifera Authentication

Incensole's combined NF-κB and STAT3 inhibitory profile positions it as a valuable tool compound for screening studies targeting inflammatory or oncogenic signaling networks where both pathways are activated. Unlike boswellic acids, which lack STAT3 inhibitory activity, Incensole enables simultaneous assessment of dual-pathway inhibition in cell-based assays employing IL-6 and TNF-α co-stimulation . This application is relevant to research in chronic inflammation, tumor microenvironment signaling, and cytokine storm models.

In Vivo Proof-of-Concept for STAT3-Driven Diseases

High-purity Incensole (≥98–99.7%) serves as an authenticated reference standard for HPLC, LC-MS, and GC-MS method development aimed at quantifying Incensole and related cembranoids in Boswellia raw materials, dietary supplements, and pharmacokinetic samples. Its defined retention time, mass spectral fragmentation pattern, and UV absorption profile enable accurate calibration and quality control applications .

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